Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)
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Overview
Description
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is a coordination complex that features a platinum center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) typically involves the reaction of platinum(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:
PtCl2+dppf→Pt(dppf)Cl2
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene. The reaction is often conducted in solvents such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides.
Reductive Elimination: This compound can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, organic halides, and various nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidative addition reactions can produce platinum(IV) complexes.
Scientific Research Applications
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and carbonylation reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as an anticancer agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can facilitate the formation and breaking of chemical bonds through processes such as oxidative addition and reductive elimination. The ferrocene moiety provides additional stability and electronic properties to the complex, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-nickel(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-rhodium(II)
Uniqueness
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is unique due to the presence of the platinum center, which imparts distinct catalytic properties compared to its palladium, nickel, and rhodium analogs. The platinum complex is often more stable and can participate in a wider range of chemical reactions, making it a versatile catalyst in both academic and industrial research.
Properties
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBTPUPTKYBQA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pt]Cl.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2FeP2Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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